molecular formula C17H24N6O2 B7035851 N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)propanamide

N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)propanamide

Cat. No.: B7035851
M. Wt: 344.4 g/mol
InChI Key: DBUNAECVHFAJNO-UHFFFAOYSA-N
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Description

N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)propanamide is a complex organic compound featuring multiple pyrazole rings and a pyrrolidinone moiety

Properties

IUPAC Name

N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-10(15-11(2)20-22(5)12(15)3)16(24)19-14-6-7-23(17(14)25)13-8-18-21(4)9-13/h8-10,14H,6-7H2,1-5H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUNAECVHFAJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(C)C(=O)NC2CCN(C2=O)C3=CN(N=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)propanamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrazole Rings: The synthesis begins with the preparation of 1-methylpyrazole and 1,3,5-trimethylpyrazole through cyclization reactions involving hydrazines and 1,3-diketones.

    Pyrrolidinone Formation: The pyrrolidinone ring is synthesized via a cyclization reaction involving an appropriate amino acid derivative.

    Coupling Reactions: The final step involves coupling the pyrazole derivatives with the pyrrolidinone intermediate using amide bond formation techniques, often employing reagents like carbodiimides (e.g., EDCI) and catalysts (e.g., DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially modifying the pyrazole rings or the pyrrolidinone moiety.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple reactive sites make it a versatile intermediate in the synthesis of heterocyclic compounds.

Biology and Medicine

In medicinal chemistry, N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)propanamide may exhibit biological activity, potentially acting as an enzyme inhibitor or receptor modulator. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The pyrazole rings could facilitate binding to metal ions or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyrazole: A simpler pyrazole derivative used in various chemical reactions.

    1,3,5-Trimethylpyrazole: Another pyrazole derivative with similar reactivity.

    Pyrrolidinone Derivatives: Compounds like N-methylpyrrolidinone, which share the pyrrolidinone moiety.

Uniqueness

N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)propanamide is unique due to its combination of multiple pyrazole rings and a pyrrolidinone moiety, providing a distinct set of chemical and biological properties not found in simpler analogs. This structural complexity allows for a broader range of interactions and applications, making it a valuable compound in various fields of research and industry.

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